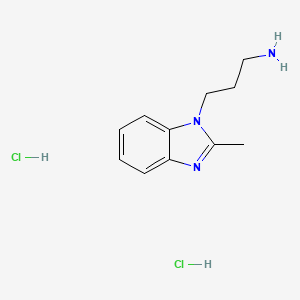
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C12H21NO6 and a molecular weight of 275.2982 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with tert-butyl, methyl, and methoxy groups, as well as two carboxylate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a morpholine derivative with tert-butyl, methyl, and methoxy substituents with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. These methods ensure consistent quality and yield of the product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butyl3-methylmorpholine-3,4-dicarboxylate: Lacks the methoxy group.
4-Tert-butyl5-methoxymorpholine-3,4-dicarboxylate: Lacks the methyl group.
3-Methyl5-methoxymorpholine-3,4-dicarboxylate: Lacks the tert-butyl group.
Uniqueness
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate is unique due to the presence of all three substituents (tert-butyl, methyl, and methoxy) on the morpholine ring. This unique combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H21NO6 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
4-O-tert-butyl 3-O-methyl 5-methoxymorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(15)13-8(10(14)17-5)6-18-7-9(13)16-4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
CSKNBUYMLWBSIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(COCC1OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






aminehydrochloride](/img/structure/B13583647.png)
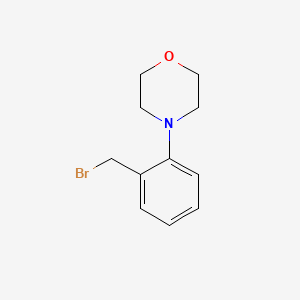
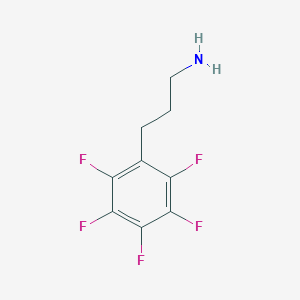
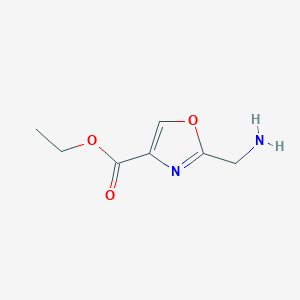
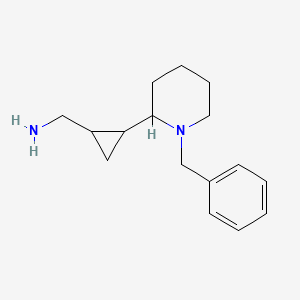
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)
